

Spectroscopic Profiling of 2-Mercaptopyrimidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-Mercaptopyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic analysis of **2-Mercaptopyrimidine** (also known as pyrimidine-2-thiol), a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this molecule, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-Mercaptopyrimidine**. The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Mercaptopyrimidine** was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-6	8.302	Doublet	4.3
H-5	6.858	Triplet	4.3
N-H/S-H	13.9	Broad Singlet	-

Note: The broad singlet at 13.9 ppm is characteristic of an exchangeable proton, corresponding to the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of **2-Mercaptopyrimidine**. The spectrum was obtained in DMSO-d₆.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (C=S)	175.0
C-4, C-6	157.0
C-5	115.0

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups and vibrational modes present in **2-Mercaptopyrimidine**. The spectrum reveals characteristic absorptions corresponding to the stretching and bending of its bonds.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
~3157, 3083, 3053	C-H Stretching	Medium
~2928	N-H Stretching	Medium
~1600-1585	C=C Stretching (in-ring)	Strong
~1500-1400	C-C Stretching (in-ring)	Strong
~1227	C-N Stretching	Strong
~1150	C=S Stretching	Strong
~700-900	C-H Out-of-plane Bending	Medium

The assignments are based on normal coordinate analysis and are consistent with the characteristic vibrational frequencies of pyrimidine derivatives.[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **2-Mercaptopyrimidine** reveals electronic transitions within the molecule and provides evidence for its tautomeric forms. The absorption maxima (λ_{max}) are sensitive to the solvent environment.

Solvent	λ_{max} (nm)	Tautomeric Form Indicated
Water (Polar)	212, 278, 344	Thione
Cyclohexane (Non-polar)	213, 238, 275	Thiol

The presence of distinct absorption bands in different solvents strongly supports the existence of a tautomeric equilibrium between the thione and thiol forms of **2-Mercaptopyrimidine**.

At a pH of 1, **2-Mercaptopyrimidine** in an aqueous solution exhibits strong absorbance peaks at 212 nm, 284 nm, and 350 nm.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: A sample of **2-Mercaptopyrimidine** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.
- Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- D₂O Exchange: To confirm the presence of exchangeable protons (N-H or S-H), a few drops of deuterium oxide (D₂O) can be added to the NMR tube, and the ¹H NMR spectrum is re-acquired. The signal corresponding to the exchangeable proton will diminish or disappear.

FT-IR Spectroscopy

- KBr Pellet Method:
 - Finely grind 1-2 mg of **2-Mercaptopyrimidine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
- Attenuated Total Reflectance (ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **2-Mercaptopyrimidine** sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the FT-IR spectrum.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **2-Mercaptopyrimidine** in a suitable solvent (e.g., water, cyclohexane, or ethanol) of known concentration.
 - Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum using the pure solvent.
 - Measure the absorbance of the sample solutions over a specified wavelength range (e.g., 200-800 nm).

Visualization of Tautomerism

The tautomeric equilibrium between the thiol and thione forms of **2-Mercaptopyrimidine** is a key aspect of its chemistry and is influenced by the solvent environment. This equilibrium can be visualized as follows:

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.

Caption: Thiol-Thione Tautomerism of **2-Mercaptopyrimidine**.

This guide serves as a comprehensive resource for the spectroscopic properties of **2-Mercaptopyrimidine**, providing essential data and protocols to support its use in scientific research and development.

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